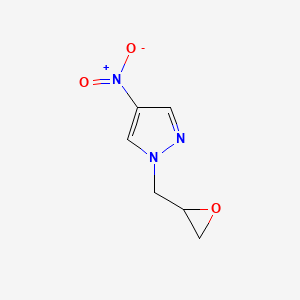

4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole

CAS No.: 137079-02-8

Cat. No.: VC6112133

Molecular Formula: C6H7N3O3

Molecular Weight: 169.14

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 137079-02-8 |

|---|---|

| Molecular Formula | C6H7N3O3 |

| Molecular Weight | 169.14 |

| IUPAC Name | 4-nitro-1-(oxiran-2-ylmethyl)pyrazole |

| Standard InChI | InChI=1S/C6H7N3O3/c10-9(11)5-1-7-8(2-5)3-6-4-12-6/h1-2,6H,3-4H2 |

| Standard InChI Key | VIZVMNQUUUAGAW-UHFFFAOYSA-N |

| SMILES | C1C(O1)CN2C=C(C=N2)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The IUPAC name of the compound, 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole, reflects its structural components: a pyrazole ring substituted with a nitro group (-NO₂) at position 4 and an oxirane (epoxide) moiety at position 1 via a methylene bridge. The presence of the epoxide group introduces reactivity due to the strained three-membered ring, making it a valuable intermediate in ring-opening reactions .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 137079-02-8 |

| Molecular Formula | C₆H₇N₃O₃ |

| Molecular Weight | 169.14 g/mol |

| Purity | ≥99% (as reported by suppliers) |

| Appearance | White crystalline powder |

Spectral Data

While direct spectral data for this compound is limited, analogous pyrazole derivatives exhibit characteristic infrared (IR) absorption bands for nitro groups (~1520 cm⁻¹ and ~1350 cm⁻¹) and epoxide C-O-C asymmetric stretching (~1250 cm⁻¹) . Nuclear magnetic resonance (NMR) spectroscopy would likely show a singlet for the epoxide protons (δ 3.5–4.5 ppm) and distinct aromatic protons from the pyrazole ring (δ 7.5–8.5 ppm) .

Synthesis and Optimization

Synthetic Routes

The most documented synthesis involves the alkylation of 4-nitropyrazole (CAS 2075-46-9) with epichlorohydrin under basic conditions. This method achieves a moderate yield of 48% . The reaction proceeds via nucleophilic substitution, where the nitrogen at position 1 of the pyrazole attacks the less hindered carbon of the epichlorohydrin, followed by dehydrohalogenation to form the epoxide.

Reaction Scheme:

-

Alkylation Step:

-

Epoxide Formation:

Table 2: Optimal Reaction Conditions

| Parameter | Condition |

|---|---|

| Solvent | Dichloromethane |

| Base | Potassium carbonate |

| Temperature | 0–5°C (initial), then 25°C |

| Reaction Time | 12–24 hours |

| Yield | 48% |

Challenges and Improvements

The primary limitation of this route is the moderate yield, attributed to competing side reactions such as epoxide ring-opening by residual water. Recent advances propose using anhydrous conditions and molecular sieves to suppress hydrolysis . Alternative approaches employing phase-transfer catalysts or microwave-assisted synthesis remain unexplored but could enhance efficiency.

Physicochemical Properties

Stability and Solubility

The compound is stable under inert atmospheres but hygroscopic, necessitating storage in sealed containers at 2–8°C . It exhibits limited solubility in water (<1 mg/mL) but is soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

Thermal Properties

Differential scanning calorimetry (DSC) of similar nitro-substituted pyrazoles reveals decomposition temperatures above 200°C, suggesting moderate thermal stability . The epoxide group may lower this threshold due to its inherent strain.

Pharmacological and Industrial Applications

Drug Discovery

Pyrazole derivatives are renowned for their antimicrobial, anticancer, and anti-inflammatory activities . The nitro group enhances electron-deficient character, facilitating interactions with biological targets such as nitroreductases. While specific studies on this compound are sparse, its structural analogs demonstrate inhibition of cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR) .

Agrochemical Uses

Epoxide-functionalized pyrazoles serve as intermediates in synthesizing herbicides and fungicides. The reactive epoxide enables conjugation with amines or thiols, generating derivatives with enhanced bioactivity .

Recent Advances and Future Directions

Novel Derivatives

Recent work explores hybrid molecules combining pyrazole-epoxide motifs with chromenones or oxadiazoles to enhance bioactivity . For example, coupling with 6-chloro-3-methyl-4H-chromen-4-one yielded analogs with antimycobacterial properties .

Computational Studies

Molecular docking studies predict strong binding affinity of this compound’s derivatives to tyrosine kinases, suggesting potential in oncology research . Further experimental validation is needed to confirm these hypotheses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume